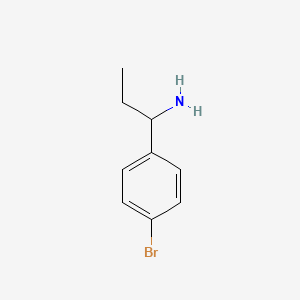
1-(4-Bromophenyl)propan-1-amine
説明
1-(4-Bromophenyl)propan-1-amine (1-BPA) is an organic compound that is used in a wide range of scientific research and laboratory experiments. It is a derivative of aniline, a primary amine that is derived from the aromatic compound benzene. 1-BPA is a colorless, volatile liquid, and is used in a variety of applications, including synthesis, chemical reactions, and medicinal research. This article will provide an overview of 1-BPA, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Neuropharmacological Research
1-(4-Bromophenyl)propan-1-amine has been studied in the context of neuropharmacology. For instance, a study by Fuller et al. (1978) explored its role as an inhibitor of uptake into serotonin neurons. This compound was found to be a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).
Chemical Synthesis
In the field of chemical synthesis, research has been conducted on the reactions of o-Bromophenyl isocyanide, a compound related to this compound. Lygin and Meijere (2009, 2010) described the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines under copper(I) iodide catalysis (Lygin & Meijere, 2009), (Lygin & Meijere, 2010).
Electrocatalysis
The compound has also been evaluated in electrocatalysis studies. Pletcher and Zappi (1989) investigated the indirect anodic oxidation of amines mediated by brominated aryl amines, including tris(4-bromophenyl)amine (Pletcher & Zappi, 1989).
Enzymatic Strategies in Synthesis
Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to this compound. They employed biotransamination and kinetic resolutions using Candida antarctica lipase type B (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Crystallographic Analysis
Nadaf et al. (2019) conducted crystallographic studies on compounds containing 4-bromophenyl units, which can provide insights into the structural properties of this compound (Nadaf et al., 2019).
Synthesis of Derivatives
Yang et al. (2017) explored the synthesis of 1-(4-Bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. This research could provide a basis for understanding the reactivity and potential applications of similar bromophenyl compounds (Yang et al., 2017).
Enaminones Hydrogen-Bonding Patterns
Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, including compounds with 4-bromophenyl units. Such studies can be relevant to understanding the molecular interactions of this compound (Balderson, Fernandes, Michael, & Perry, 2007).
Safety and Hazards
特性
IUPAC Name |
1-(4-bromophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWFAZJGVXPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392430 | |
| Record name | 1-(4-bromophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74877-09-1 | |
| Record name | 4-Bromo-α-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
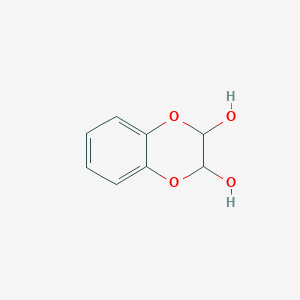
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
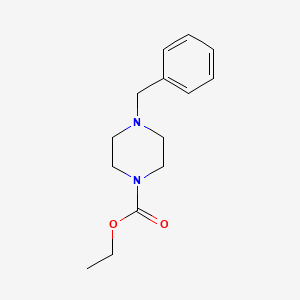
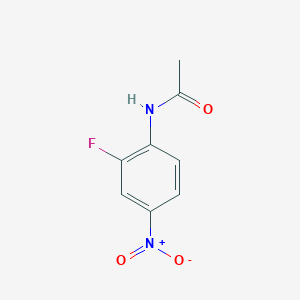

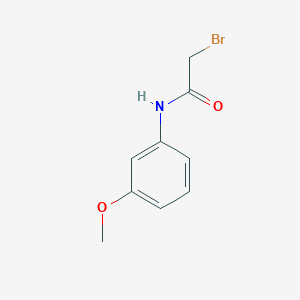
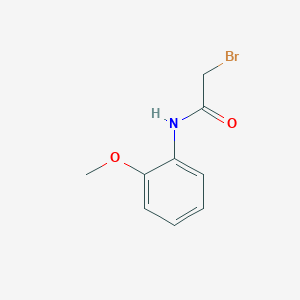

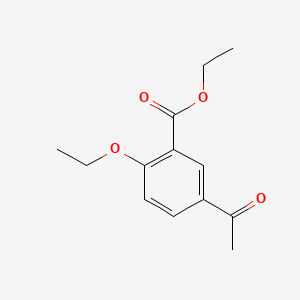
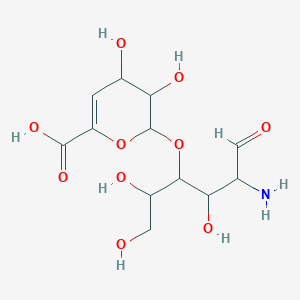
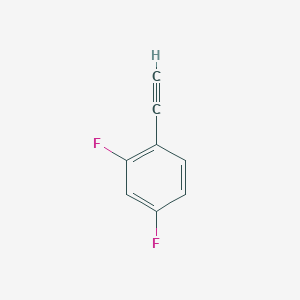
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)

